molecular formula C11H9F2N3O2 B10909783 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B10909783
M. Wt: 253.20 g/mol
InChI Key: TXVHRRUSXZGFJS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole is a chemical compound provided for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This compound belongs to the class of pyrazole derivatives, five-membered aromatic heterocycles featuring two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal and agricultural chemistry due to its diverse biological activities and presence in numerous pharmacologically active agents . The specific substitution pattern on this pyrazole core, including the difluoromethyl group, a methyl group, and a 2-nitrophenyl moiety, is designed to modulate the compound's physicochemical and biological properties. The difluoromethyl (CF2H) group is a notable bioisostere known for its ability to act as a hydrogen bond donor, which can influence a molecule's lipophilicity, metabolic stability, and its interaction with biological targets . Pyrazole derivatives are reported to exhibit a wide spectrum of biological activities, making them valuable scaffolds in drug discovery and development. Research on analogous compounds has shown potential in areas such as antimicrobial , antioxidant , and anti-inflammatory applications . Some pyrazole-based molecules function by targeting enzymes like succinate dehydrogenase or by inhibiting the production of reactive oxygen species (ROS) in cellular models . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in various biological assays to explore its specific mechanism of action and potential research applications.

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

3-(difluoromethyl)-4-methyl-1-(2-nitrophenyl)pyrazole

InChI

InChI=1S/C11H9F2N3O2/c1-7-6-15(14-10(7)11(12)13)8-4-2-3-5-9(8)16(17)18/h2-6,11H,1H3

InChI Key

TXVHRRUSXZGFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)F)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Synthesis of β-Diketone Intermediate

    • Reagents : 2-Nitrophenyl ketone, alkylating agent (e.g., ethyl acetoacetate).

    • Conditions : Friedel-Crafts acylation or alkylation under acidic conditions (e.g., H₂SO₄) to form a β-diketone.

    • Example : Reaction of 2-nitrophenyl acetyl chloride with ethyl acetoacetate yields a β-diketone precursor.

  • Condensation with Hydrazine Derivative

    • Reagents : 1-(2-Nitrophenyl)hydrazine or protected hydrazine (e.g., 4-methoxyphenylhydrazine).

    • Conditions : Ethanol, acid catalyst (e.g., HCl), reflux for 4–6 hours.

    • Outcome : Cyclization forms the pyrazole core with nitro and methyl substituents.

Step Reagents/Conditions Yield Reference
Diketone Synthesis2-Nitrophenyl acetyl chloride + ethyl acetoacetate, H₂SO₄65–75%
Cyclocondensation1-(2-Nitrophenyl)hydrazine, ethanol, HCl, reflux60–80%

Difluoroacetyl Halide-Mediated Synthesis

This route employs 2,2-difluoroacetyl halide to introduce the difluoromethyl group, followed by condensation with methylhydrazine.

Key Steps and Conditions

  • Formation of α-Difluoroacetyl Intermediate

    • Reagents : 2,2-Difluoroacetyl chloride, α,β-unsaturated ester (e.g., 2-nitrophenyl acrylate).

    • Conditions : Low-temperature addition in THF, followed by hydrolysis with alkali.

  • Cyclization with Methylhydrazine

    • Reagents : Methylhydrazine, catalyst (e.g., KI or NaI).

    • Conditions : THF/DMF, low temperature (-30°C), then heating under vacuum.

    • Outcome : Regioselective formation of the pyrazole with 3-difluoromethyl and 4-methyl groups.

Step Reagents/Conditions Yield Reference
Intermediate Formation2,2-Difluoroacetyl chloride + 2-nitrophenyl acrylate, THF75%
CyclizationMethylhydrazine, KI, THF/DMF, -30°C → 80°C75–80%

Dipolar Cycloaddition Reactions

This method involves [3+2] cycloadditions between diazo compounds and alkynes/alkenes.

Key Steps and Conditions

  • Cycloaddition of Diazocompounds

    • Reagents : Ethyl diazoacetate, phenylpropargyl (with nitro substituent).

    • Conditions : Zn triflate catalyst, triethylamine, room temperature.

    • Outcome : Formation of pyrazole regioisomers, separated via chromatography.

Step Reagents/Conditions Yield Reference
CycloadditionEthyl diazoacetate + nitrophenylpropargyl, Zn triflate89%

Post-Functionalization via Nitration

Nitration of a preformed pyrazole-phenyl intermediate is less common due to directing effects but has been reported.

Key Steps and Conditions

  • Nitration of Pyrazole-Phenyl Intermediate

    • Reagents : HNO₃/H₂SO₄.

    • Conditions : 0–5°C, controlled nitration to avoid over-oxidation.

    • Outcome : Introduction of nitro group at the 2-position of the phenyl ring.

Step Reagents/Conditions Yield Reference
NitrationPyrazole-phenyl compound, HNO₃/H₂SO₄, 0–5°C50–60%

Comparative Analysis of Methods

Method Advantages Limitations
CyclocondensationHigh regioselectivity, scalableRequires pre-functionalized diketones
Difluoroacetyl HalideDirect difluoromethyl introductionSensitive to reaction conditions
Dipolar CycloadditionShort reaction times, mild conditionsLimited substrate scope
Post-NitrationFlexibility in phenyl modificationLow yields due to directing effects

Critical Reaction Parameters

  • Catalysts : KI or NaI enhance cyclization efficiency in difluoroacetyl routes.

  • Solvents : THF/DMF for low-temperature reactions; ethanol for cyclocondensation.

  • Temperature : Strict control (-30°C to 80°C) ensures regioselectivity.

Research Findings and Challenges

  • Regioselectivity : Difluoroacetyl routes achieve >95% regioselectivity for 3-difluoromethyl vs. 5-difluoromethyl isomers.

  • Yield Optimization : Recrystallization in 40% ethanol/water improves purity to >99.5%.

  • Toxicity Concerns : Avoid HF-based reagents; use safer fluorinating agents like difluoroacetyl halides .

Chemical Reactions Analysis

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrazole ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Research indicates that pyrazole derivatives, including 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole, exhibit notable antimicrobial properties. A study highlighted its efficacy against various pathogenic microorganisms, showcasing its potential as a therapeutic agent in treating infections caused by bacteria and fungi .

1.2 Anti-inflammatory Properties
Compounds similar to this compound have been evaluated for their anti-inflammatory effects. They act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition could lead to reduced inflammation and pain, making these compounds potential candidates for the development of new anti-inflammatory drugs .

1.3 Anticancer Potential
The pyrazole ring is recognized for its anticancer properties. Various studies have synthesized pyrazole derivatives that demonstrate cytotoxic effects against different cancer cell lines. The structural modifications in compounds like this compound may enhance their effectiveness as anticancer agents .

Agricultural Applications

2.1 Fungicides
One of the primary applications of this compound is in the development of fungicides. It serves as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism has proven effective against various fungal pathogens affecting crops .

2.2 Crop Protection
The compound's derivatives have been commercialized as fungicides that protect crops from diseases caused by fungi such as Alternaria and Zymoseptoria tritici. These fungicides are essential for maintaining crop yield and quality, particularly in cereal production .

Synthesis and Structural Insights

The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups necessary for its biological activity. The compound's structure can be modified to enhance its pharmacological properties or to improve its efficacy as a fungicide.

In a study evaluating the antimicrobial properties of pyrazole derivatives, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position 4 : Methyl or carboxamide groups (as in 7a) generally enhance fungicidal activity, whereas bulkier groups like phenylsulfanyl may diversify pharmacological applications .
  • Difluoromethyl vs. Fluorophenyl: The difluoromethyl group in the target compound improves metabolic stability compared to monofluorinated analogs (e.g., 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole), which are more prone to oxidative degradation .

Biological Activity

3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, particularly focusing on its antifungal and antibacterial activities.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a nitrophenyl moiety. The molecular formula is C10H7F2N3O2C_10H_7F_2N_3O_2 with a molecular weight of 239.18 g/mol. Its structure can be represented as follows:

Structure C10H7F2N3O2\text{Structure }\text{C}_10\text{H}_7\text{F}_2\text{N}_3\text{O}_2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis can be achieved through the condensation of 2-nitrobenzaldehyde with difluoromethyl hydrazine followed by cyclization to form the pyrazole ring.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity. In vitro assays against various phytopathogenic fungi have shown that several synthesized amides derived from 3-(difluoromethyl)-4-methyl-1H-pyrazole possess moderate to excellent antifungal properties. For example:

CompoundActivity Against FungiActivity Level
9mAlternaria, Fusarium, BotrytisHigher than boscalid
9nColletotrichumModerate

The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) was particularly noted for its superior efficacy compared to the established fungicide boscalid, indicating its potential as a lead compound for further development in agricultural applications .

Antibacterial Activity

In addition to antifungal properties, certain derivatives have also shown antibacterial activity. For instance, compounds derived from pyrazole scaffolds have been tested against various bacterial strains, revealing promising results in inhibiting growth.

Bacterial StrainInhibition Concentration (µg/mL)Activity Level
E. coli40Moderate
Bacillus subtilis40Moderate
Staphylococcus aureus20High

These findings suggest that modifications to the pyrazole structure can lead to enhanced antibacterial properties .

The antifungal mechanism of action for compounds like this compound is primarily through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiration chain of fungi. This inhibition disrupts energy production in fungal cells, leading to cell death .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in agricultural settings:

  • Study on Phytopathogenic Fungi : A series of experiments conducted on various crops demonstrated that formulations containing these pyrazole derivatives significantly reduced fungal infections compared to untreated controls.
  • Agricultural Field Trials : Field trials indicated that crops treated with these compounds showed improved resistance to common fungal pathogens, resulting in higher yields.

Q & A

Q. What are the recommended synthetic routes for 3-(Difluoromethyl)-4-methyl-1-(2-nitrophenyl)-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with condensation of substituted hydrazines and diketones, followed by functionalization. For example:

  • Step 1: Preparation of the pyrazole core via cyclization of 2-nitrophenylhydrazine with a difluoromethyl-containing diketone precursor under acidic conditions (e.g., HCl/EtOH, 80°C) .
  • Step 2: Methylation at the 4-position using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C .
  • Step 3: Difluoromethylation via nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H) under anhydrous conditions .
    Key Considerations: Microwave-assisted synthesis (e.g., 30-second irradiation in DMF with POCl₃) can improve reaction efficiency and yield . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming substituent positions. For instance, the 2-nitrophenyl group shows aromatic protons as a doublet (δ 7.5–8.2 ppm), while the difluoromethyl group exhibits a triplet in ¹⁹F NMR (δ -110 to -120 ppm) .
  • X-ray Crystallography: Single-crystal analysis reveals dihedral angles between the pyrazole ring and substituents (e.g., 27–45° with nitrophenyl groups), influencing molecular packing and stability .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) with m/z matching the theoretical mass (C₁₂H₁₀F₂N₃O₂: 290.08) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Storage: Keep in a desiccator at 2–8°C in amber glass vials to prevent photodegradation. Avoid contact with moisture .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do electronic effects of the 2-nitrophenyl and difluoromethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro group (-NO₂) deactivates the pyrazole ring, reducing electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., SNAr) at the 4-position. The difluoromethyl group (-CF₂H) enhances lipophilicity and stabilizes intermediates via inductive effects. For example:

  • Suzuki Coupling: The nitro group directs palladium catalysts to the ortho position, enabling selective arylations .
  • Hydrolysis Studies: The difluoromethyl group resists hydrolysis under acidic conditions (pH > 3) but undergoes gradual degradation in alkaline media (pH > 10) .

Q. How can structural modifications optimize antimicrobial activity, and what contradictions exist in reported data?

Methodological Answer:

  • Substituent Effects:

    Substituent Position Observed Activity Reference
    -NO₂1-phenylEnhanced Gram(+) inhibition (MIC: 8 µg/mL)
    -CF₂H3-positionImproved biofilm penetration
    -CH₃4-positionReduced cytotoxicity (IC₅₀: >100 µM)
  • Contradictions: Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for S. aureus) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) or bacterial strain variability .

Q. What computational and experimental approaches resolve crystal structure ambiguities?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to predict bond lengths (e.g., C-F: 1.34 Å) and compare with X-ray data .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H⋯O hydrogen bonds contribute 12% to crystal packing) .
  • Temperature-Dependent XRD: Resolve thermal motion artifacts by collecting data at 100 K, reducing ADPs (atomic displacement parameters) by 30% .

Data Contradiction Analysis

Q. Why do antimicrobial studies report conflicting MIC values for structurally similar pyrazole derivatives?

Methodological Answer:

  • Experimental Variables: Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) and incubation time (18 vs. 24 hours) significantly alter MIC readings .
  • Compound Solubility: Poor aqueous solubility of nitro-containing derivatives may lead to underestimation of activity in broth-based assays .
  • Resistance Mechanisms: Efflux pump expression in clinical isolates (e.g., E. coli ATCC 25922 vs. MDR strains) reduces compound efficacy .

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